4-Amino-3-iodo-5-nitrobenzoic acid
Overview
Description
4-Amino-3-iodo-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5IN2O4 and a molecular weight of 308.03 g/mol . This compound is characterized by the presence of amino, iodo, and nitro functional groups attached to a benzoic acid core. It is a white crystalline solid that is used primarily in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-iodo-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-iodobenzoic acid to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-iodo-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Formation of 4-nitro-3-iodo-5-nitrobenzoic acid.
Reduction: Formation of 4-Amino-3-iodo-5-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-iodo-5-nitrobenzoic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-3-iodo-5-nitrobenzoic acid depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitro group can undergo reduction and oxidation reactions. The iodo group is a good leaving group in substitution reactions, facilitating the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the iodo group, making it less reactive in substitution reactions.
3-Iodo-5-nitrobenzoic acid: Lacks the amino group, limiting its applications in peptide synthesis.
4-Amino-3-iodobenzoic acid: Lacks the nitro group, reducing its potential for redox reactions.
Uniqueness
4-Amino-3-iodo-5-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, iodo, and nitro) on the benzoic acid core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-amino-3-iodo-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRSGHWRGHVTLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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